molecular formula C18H14O6 B2734248 (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 859664-16-7

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2734248
CAS No.: 859664-16-7
M. Wt: 326.304
InChI Key: BMDBRLWGRLRTNU-PXNMLYILSA-N
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Description

The compound (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative featuring a benzylidene substituent at the 2-position of the dihydrobenzofuran core. Its structure includes a 3-methoxy-substituted benzylidene group, a ketone at position 3, and an acetic acid moiety linked via an ether bond at position 6 of the benzofuran ring.

The Z-isomer is critical due to the planar arrangement of the benzylidene group, which influences molecular interactions with biological targets.

Properties

IUPAC Name

2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-12-4-2-3-11(7-12)8-16-18(21)14-6-5-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDBRLWGRLRTNU-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This compound's structure includes a methoxybenzylidene group and an acetic acid moiety, which may influence its biological interactions and efficacy.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid. Its molecular formula is C18H16O6C_{18}H_{16}O_6, and it features functional groups that are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Benzofuran derivatives often exert their effects by modulating enzymatic activity or altering signal transduction pathways. The presence of the acetic acid moiety may enhance solubility and bioavailability, potentially increasing its therapeutic efficacy.

Biological Activities

Research has demonstrated various biological activities associated with benzofuran derivatives, including:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, a study on similar benzofuran derivatives indicated significant cytotoxic effects against gastric adenocarcinoma (AGS) cells .

Case Studies

  • Cytotoxicity Against AGS Cells : In vitro studies have shown that certain benzofuran derivatives exhibit cytotoxic effects on AGS cells, leading to reduced cell viability and increased apoptosis markers such as Bax expression .
    CompoundIC50 (µM)Apoptotic Effect
    Compound 1215Increased Bax expression
    Compound 2220Moderate effect on Bax
  • Antioxidant Effects : Another study highlighted the antioxidant potential of benzofuran derivatives, noting their ability to reduce reactive oxygen species (ROS) levels in cellular models .

Comparative Analysis

The unique structural features of this compound compared to other benzofuran derivatives may confer distinct biological properties:

Compound NameStructure FeaturesBiological Activity
Similar Compound ALacks acetic acid moietyLower solubility
Similar Compound BHydroxyl group instead of acetic acidReduced anticancer activity

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences between the target compound and its analogues:

Compound Name Substituents on Benzylidene Functional Group at Position 6 Key Properties Reference
(Z)-2-((2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid 3-methoxy Acetic acid Higher solubility (polar group), potential for hydrogen bonding
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetate 3-fluoro Methyl ester Increased lipophilicity (LogP ~3.2), improved membrane permeability
{[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl]oxy}acetate 3,4,5-trimethoxy Acetate ester Enhanced electron-donating effects; steric hindrance may reduce target affinity
[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate 3,4-dimethoxy 3-methoxybenzoate ester High lipophilicity (LogP ~4.1); ester linkage may slow metabolic clearance
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetic acid 3,4-dimethoxy Acetic acid Balanced solubility and binding affinity; dual methoxy groups enhance π-π stacking

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